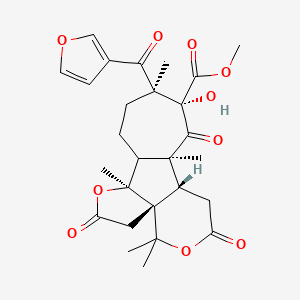

(2E,6E)-hedycaryol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

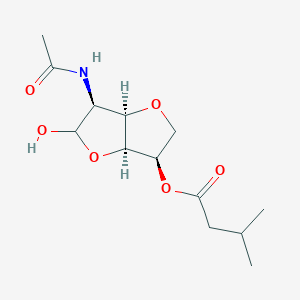

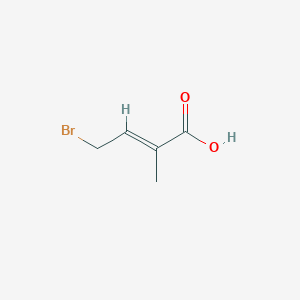

(2E,6E)-hedycaryol is a germacrane sesquiterpenoid that is germacra-1(10),4-diene carrying an additional hydroxy substituent at position 11. It has a role as a plant metabolite and a volatile oil component. It is a germacrane sesquiterpenoid and a tertiary alcohol.

科学的研究の応用

Isotopic Labeling and Structural Analysis

(2E,6E)-hedycaryol is a notable sesquiterpene alcohol, serving as an important biosynthetic intermediate in the formation of eudesmols and guaiols. Recent advancements in isotopic labeling have addressed the challenges in assigning full NMR (Nuclear Magnetic Resonance) structures to (2E,6E)-hedycaryol due to its complex mixture of conformers. Through enzymatic synthesis utilizing isotopically labeled materials from a mutated plant and a bacterial enzyme, researchers have successfully accessed both enantiomers of (2E,6E)-hedycaryol. This breakthrough enables the detailed tracking of the stereochemical course of its Cope rearrangement, providing a deeper understanding of its structure and biosynthetic pathways (Xu et al., 2022).

Terpene Cyclase Mechanism Elucidation

A significant advancement in understanding the biosynthesis of terpenes was achieved by examining a class I hedycaryol synthase complex with nerolidol. This study provided valuable structural insights, revealing the active site and critical components such as the key carbonyl oxygen of Val179, a conserved helix break (G1/2), and its corresponding helix dipole. These elements synergistically stabilize the carbocation at the substrate's C1 position, facilitating the 1,10 ring closure to exclusively produce the anti‐Markovnikov product. This research not only sheds light on the carbocation chemistry in enzymatic reactions but also sets the stage for future applications of these enzymes in organic synthesis (Baer et al., 2014).

Biosynthetic Pathway Analysis

A comprehensive review of sesquiterpenes biosynthetically derived from (2E,6E)-hedycaryol summarized known compounds and discussed the assignments of their absolute configurations. The research highlights that reprotonations occurring at different bonds of (2E,6E)-hedycaryol lead to distinct structural outcomes, forming either 6–6 bicyclic or 5–7 bicyclic compounds. This intricate analysis contributes to our understanding of the structural diversity and complexity of sesquiterpene biosynthesis pathways (Xu & Dickschat, 2022).

Floral Scent Biosynthesis in Camellia Plants

The role of (2E,6E)-hedycaryol in the fragrance of Camellia plants has been explored through the identification of a novel hedycaryol synthase gene in Camellia brevistyla. Analysis of floral scents across Camellia cultivars revealed that (2E,6E)-hedycaryol contributes to the distinct sesquiterpene profile of C. brevistyla flowers. The study's findings suggest that (2E,6E)-hedycaryol is a key attractant for pollinators, highlighting its ecological significance in plant-insect interactions (Hattan et al., 2016).

特性

製品名 |

(2E,6E)-hedycaryol |

|---|---|

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC名 |

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6+,13-9+/t14-/m1/s1 |

InChIキー |

SDMLCXJKAYFHQM-MKJLVJGCSA-N |

異性体SMILES |

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(C)(C)O)/C |

正規SMILES |

CC1=CCCC(=CCC(CC1)C(C)(C)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide](/img/structure/B1246294.png)

![Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-](/img/structure/B1246296.png)

![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1246306.png)

![6-[2,2abeta,3,4,5,5abeta,6,7-Octahydro-3beta-methyl-4beta-(sulfooxy)-1H-1,8,8b-triazaacenaphthylene-7alpha-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1246316.png)